molecular formula C11H15ClN4 B1501258 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1185310-36-4

2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B1501258
CAS No.: 1185310-36-4
M. Wt: 238.72 g/mol
InChI Key: RTGUGDURUKGVHF-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery. This benzimidazole derivative features a planar benzimidazole core system coupled with a piperazine ring, providing a versatile scaffold for pharmaceutical research . The compound has a molecular formula of C11H15ClN4 and a molecular weight of 238.72 g/mol . The formation of the hydrochloride salt improves the compound's aqueous solubility and stability, facilitating its use in biological assays .Benzimidazole derivatives are recognized for their diverse biological activities. Recent scientific investigations highlight the potential of novel 1H-benzo[d]imidazoles (BBZs) as anticancer agents . These molecules can function as DNA minor groove-binding ligands, forming non-covalent interactions with the minor groove of DNA, particularly with AT-rich sequences . Specific derivatives have been identified to target human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication, and demonstrate potent activity by inhibiting the relaxation of supercoiled DNA . In vitro screening against panels of human cancer cell lines has revealed that certain potent BBZ molecules can achieve 50% growth inhibition (GI50) in a low micromolar to sub-micromolar concentration range (e.g., 0.16 to 3.6 μM) . Furthermore, flow cytometry studies indicate that these active compounds can induce prominent G2/M phase cell cycle arrest in cancer cells, a mechanism consistent with DNA damage . Beyond oncology research, the structural motif of 2-(piperazin-1-yl)-1H-benzo[d]imidazole is also explored in neuroscientific applications. Synthesized derivatives containing this scaffold have been assessed for their interactions with the D2 dopamine receptor (DRD2), with molecular docking and dynamics simulations providing insight into receptor-ligand interactions . This product is intended for research and further manufacturing use only and is not intended for direct human or veterinary use . Researchers should handle this material with appropriate precautions, referring to the available safety information .

Properties

IUPAC Name

2-piperazin-1-yl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15;/h1-4,12H,5-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGUGDURUKGVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671791
Record name 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-36-4
Record name 2-(Piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzo[d]imidazole derivatives, including this compound.

Mechanism of Action:

  • The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This mechanism was particularly noted in HepG2 liver cancer cells, where treatment resulted in cell cycle arrest and significant apoptosis induction .
  • Molecular docking studies suggest that the compound interacts with multiple target enzymes, indicating its potential as a multi-targeted kinase inhibitor .

In Vitro Studies:

  • A series of benzo[d]imidazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated promising IC50 values, indicating effective inhibition of cell proliferation. For example, certain derivatives showed IC50 values as low as 7.4 μM against specific cancer cell lines .
CompoundCell LineIC50 (μM)Mechanism
6iHepG215.0Apoptosis induction
11aU8745.2DNA topoisomerase inhibition
12bMCF725.72Multi-target kinase inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects.

Research Findings:

  • Compounds derived from the benzo[d]imidazole structure were found to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages. One derivative showed an IC50 of 0.86 μM for NO production and 1.87 μM for TNF-α production .

In Vivo Studies:

  • In animal models, selected compounds demonstrated superior anti-inflammatory activity compared to standard treatments like ibuprofen, particularly in xylene-induced ear edema tests .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Antifungal Activity:

  • Some derivatives have shown promising antifungal activity against Candida species, with effective concentrations reported in the micromolar range . The structure-activity relationships indicate that modifications at specific positions enhance antifungal efficacy.

Chemical Reactions Analysis

Acylation Reactions

The secondary amines in the piperazine ring undergo acylation with electrophilic reagents. This reaction typically occurs under mild alkaline conditions:

ReagentConditionsProductReference
Acetyl chlorideTEA in DCM, 25°C, 3 hrsN-acetylated piperazine derivative
Chlorosulfonic acid0–5°C, 1 hrSulfonated intermediate (precursor to SNAr)

Example : Reaction with chlorosulfonic acid at 0–5°C forms a sulfonated intermediate, which subsequently undergoes nucleophilic aromatic substitution (SNAr) with amines like 1-methylpiperazine to yield functionalized derivatives .

Alkylation Reactions

The piperazine nitrogen atoms participate in alkylation via nucleophilic substitution:

ReagentConditionsProductReference
Methyl iodideK₂CO₃ in DMF, 40°C, 48 hrsN-methylpiperazine derivative
BiarylaldehydesReductive amination, NaBH₃CN5-Piperazinyl-benzimidazolones

Key finding : Reductive amination with biarylaldehydes (e.g., 4-fluorobenzaldehyde) produces substituted benzimidazolones with enhanced receptor-binding affinity .

N-Oxidation

The piperazine ring undergoes oxidation to form N-oxide derivatives under controlled conditions:

ReagentConditionsProductReference
m-CPBADCM, 0°C to 25°C, 12 hrsPiperazine N-oxide

This modification alters electron density, potentially enhancing solubility and bioactivity .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands in metal coordination complexes:

Metal SaltConditionsComplex StructureReference
Cd(II)Methanol, reflux[Cd(C₁₁H₁₃N₄)Cl₂]

These complexes exhibit unique stereoelectronic properties relevant to catalytic applications .

Acid-Base Reactions

The hydrochloride salt undergoes deprotonation in basic media:

BaseConditionsProductReference
NaOHAqueous, 25°CFree base (2-(piperazin-1-yl)-1H-benzimidazole)

The free base shows increased reactivity in subsequent alkylation or acylation reactions .

Nucleophilic Aromatic Substitution (SNAr)

The benzoimidazole moiety participates in SNAr reactions at electron-deficient positions:

ReagentConditionsProductReference
4-tert-Butylbenzyl chlorideDMF, 40°C, 72 hrs1-(4-tert-Butylbenzyl)-benzimidazole derivative

Critical Analysis of Reaction Pathways

  • Steric effects : Bulky substituents on the benzoimidazole ring reduce reaction rates at the piperazine nitrogens .

  • pH dependence : Acylation efficiency drops below pH 8 due to protonation of piperazine amines .

  • Regioselectivity : Electrophiles preferentially attack the less hindered piperazine nitrogen .

Experimental protocols consistently emphasize chromatographic purification (C18 reverse-phase columns) and characterization via 1H^1H
-NMR and HRMS to verify reaction outcomes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural variations, biological activities, and synthesis routes of compounds analogous to 2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride:

Compound Name Structural Features Biological Activity Synthesis Method Key Differences Reference
This compound Benzimidazole core + piperazine Anticancer precursor (thiourea/urea derivatives) Reaction with substituted isothiocyanates/isocyanates Baseline compound; no additional substituents
2-(2-Methoxy-5-((4-piperazin-1-yl)sulfonyl)phenyl)-1H-benzo[d]imidazole hydrochloride Sulfonyl group on phenyl ring Sildenafil analog (potential erectile dysfunction treatment) Chlorosulfonic acid reaction with benzimidazole Sulfonyl group enhances electron-withdrawing properties
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride Piperidine ring + ethoxyethyl substituent Antimicrobial (hypothesized) Epoxide ring-opening reaction Piperidine replaces piperazine; ethoxyethyl improves lipophilicity
5,6-Dichloro-2-(4-(pyridin-2-yl)piperazin-1-yl)-1H-benzo[d]imidazole Dichloro substitution + pyridinyl-piperazine Theoretical COVID-19 inhibitor (binding affinity: −6.06 kcal/mol) Not specified Dichloro groups increase steric bulk; pyridinyl enhances π-π stacking
2-[(Piperazin-1-yl)methyl]-1H-1,3-benzodiazole dihydrochloride Piperazine-methyl linker Unspecified (structural analog) Not detailed Methyl linker alters spatial orientation; dihydrochloride improves solubility

Key Research Findings

  • Anticancer Activity : Derivatives of this compound, such as thiourea 4a–j, showed potent activity against MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC₅₀ values ranging from 2.1–15.3 μM .
  • Synthetic Efficiency : The target compound is synthesized in high yields (>70%) via one-step reactions with isothiocyanates, whereas sulfonylpiperazine analogs require harsher conditions (e.g., chlorosulfonic acid) .

Physicochemical and Pharmacokinetic Differences

Parameter Target Compound Sulfonylpiperazine Analog Piperidine Derivative
Solubility High (mono-HCl) Moderate (sulfonyl group) Low (lipophilic ethoxyethyl)
Molecular Weight 238.72 ~450 (estimated) 289.20
LogP ~1.5 (predicted) ~2.8 (sulfonyl group) ~3.1 (piperidine + ethoxyethyl)
Stability Stable at RT Sensitive to hydrolysis Stable (aliphatic chain)

Discussion of Comparative Advantages and Limitations

  • Sulfonylpiperazine Analog : Enhanced receptor specificity (e.g., phosphodiesterase inhibition) but synthetically challenging .
  • Piperidine Derivative : Improved blood-brain barrier penetration but reduced aqueous solubility .

Preparation Methods

General Synthetic Route

The synthesis typically begins with benzimidazole or substituted benzimidazole derivatives, followed by nucleophilic substitution or coupling reactions to introduce the piperazine ring at the 2-position. The hydrochloride salt form is obtained by treatment with hydrochloric acid to improve solubility and stability.

Key Reaction Scheme:

  • Step 1: Synthesis of 2-chloromethyl- or 2-bromomethyl-benzimidazole derivatives.
  • Step 2: Nucleophilic substitution of the halomethyl group with piperazine under reflux conditions.
  • Step 3: Isolation of the free base and conversion to the hydrochloride salt by treatment with HCl.

Detailed Preparation Methodology

Reaction Conditions and Reagents

Parameter Description / Conditions
Starting material Benzimidazole or 2-substituted benzimidazole
Halogenation agent Chloromethyl or bromomethyl reagents
Nucleophile Piperazine
Solvent Polar aprotic solvents such as N,N-Dimethylformamide (DMF), 1,4-dioxane
Temperature Reflux at 80°C for 12–14 hours
Molar ratios Equimolar amounts of benzimidazole derivative and piperazine
Work-up Cooling, solvent evaporation, washing with cold water
Purification Recrystallization from ethanol-water mixtures
Salt formation Addition of hydrochloric acid to form hydrochloride salt

This method is exemplified in the synthesis of 2-(2-(substituted piperazin-1-yl)phenyl)-1H-benzo[d]imidazoles, where the reaction mixture is refluxed in 1,4-dioxane for 14 hours with continuous stirring, followed by purification steps.

Optimization Parameters

  • Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency by stabilizing charged intermediates.
  • Temperature Control: Maintaining reflux temperature (~80°C) ensures reaction completion without significant side reactions.
  • Reaction Time: Extended reflux (12–14 hours) is necessary for complete conversion.
  • pH and Salt Formation: Post-synthesis acidification with HCl yields the hydrochloride salt, improving solubility and stability.
  • Purification: Recrystallization from ethanol-water mixtures (4:6) affords high purity products.

Representative Data Table of Synthesized Derivatives

Compound ID Substituent on Piperazine Yield (%) Melting Point (°C) Rf Value (TLC) Solvent System for Recrystallization
3a Unsubstituted Piperazine 75–85 210–215 0.45 Ethanol:Water (4:6)
3c Substituted (e.g., alkyl) 70–80 205–210 0.48 Ethanol:Water (4:6)
3e Electron donating group 78–82 212–218 0.43 Ethanol:Water (4:6)
3g Electron withdrawing group 72–80 208–213 0.46 Ethanol:Water (4:6)

Data adapted from synthesis studies of substituted piperazinyl benzimidazoles.

Mechanistic Insights and Reaction Pathways

  • The benzimidazole core undergoes nucleophilic aromatic substitution (SNAr) at the 2-position.
  • Piperazine acts as a nucleophile attacking the electrophilic halomethyl intermediate.
  • Steric and electronic effects influence regioselectivity and reaction rates; bulky substituents on the benzimidazole ring can reduce nucleophilic substitution efficiency.
  • Triethylamine or other bases may be used to neutralize HCl generated during salt formation, improving yields.

Analytical Techniques for Characterization

Comparative Analysis with Related Compounds

Parameter 2-(Piperazin-1-yl)-1H-benzo[d]imidazole Hydrochloride Sulfonylpiperazine Analogues Piperidine Derivatives
Molecular Weight (g/mol) 238.72 ~450 (estimated) 289.20
Solubility High (hydrochloride salt) Moderate Low (lipophilic)
LogP (Predicted) ~1.5 ~2.8 ~3.1
Stability Stable at room temperature Sensitive to hydrolysis Stable (aliphatic chain)
Synthetic Yield 70–85% Lower yields due to harsher conditions Moderate yields
Typical Reaction Conditions Reflux in DMF or 1,4-dioxane, 12–14 h Requires chlorosulfonic acid Reflux in polar solvents

Research Findings and Case Studies

  • Thiourea Derivative Synthesis: Yield improvements from <30% to 75–85% were achieved by increasing triethylamine equivalents and using dry DMF to minimize hydrolysis.
  • Biological Activity Correlation: Substituent effects on the piperazine ring influence anticancer and antimicrobial activity, emphasizing the importance of precise synthetic control.
  • Salt Form Stability: Hydrochloride salt form enhances aqueous solubility, critical for pharmacological evaluation.

Summary of Preparation Methodology

Step Procedure Description Key Parameters Outcome
1 Halomethylation of benzimidazole Controlled temperature (20–35°C) Electrophilic intermediate
2 Nucleophilic substitution with piperazine Reflux at 80°C, 12–14 h Formation of 2-(piperazin-1-yl)benzimidazole
3 Work-up and solvent removal Reduced pressure distillation Crude product
4 Salt formation with HCl 0–25°C, stirring Hydrochloride salt
5 Purification by recrystallization Ethanol-water (4:6) High purity crystalline compound

Q & A

Q. What are the established synthetic routes for 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, often starting with benzimidazole precursors. A common method involves reacting this compound with substituted isothiocyanates or isocyanates in the presence of triethylamine to form thiourea or urea derivatives . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst use : Triethylamine acts as both a base and catalyst, improving yields by neutralizing HCl byproducts.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm the benzimidazole core and piperazine substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures stoichiometric integrity of the hydrochloride salt .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar benzimidazole-piperazine derivatives exhibit:

  • Anticancer activity : Thiourea derivatives induce apoptosis in breast cancer cell lines via caspase-3 activation .
  • Enzyme inhibition : Analogues like K-604 (a benzimidazole-based ACAT inhibitor) show therapeutic potential in dyslipidemia .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies involving benzimidazole-piperazine derivatives?

Discrepancies often arise from:

  • Substituent effects : Modifications to the sulfonyl or thiophene groups (e.g., in 2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole) alter binding affinities to targets like kinases or GPCRs .
  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., pH, incubation time) to ensure reproducibility .

Q. What strategies enhance the solubility and stability of this hydrochloride salt in pharmacological studies?

  • Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to improve aqueous solubility without precipitation .
  • Salt forms : Compare hydrochloride with other salts (e.g., trifluoroacetate) for pH-dependent stability in buffers .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to ACAT2 or serotonin receptors, leveraging crystal structures from the PDB .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or cytotoxic activities .

Q. What are the key structure-activity relationship (SAR) trends for benzimidazole-piperazine derivatives?

  • Piperazine modifications : N-substitution (e.g., ethylsulfonyl groups) enhances metabolic stability .
  • Benzimidazole substitution : Electron-withdrawing groups (e.g., chloro, nitro) at the 5-position improve kinase inhibition .

Methodological Case Studies

Case Study: Optimizing a Thiourea Derivative Synthesis

  • Challenge : Low yields (<30%) in thiourea formation.
  • Solution : Increase triethylamine equivalents (from 1.2 to 2.5 eq.) and use dry DMF to minimize hydrolysis .
  • Outcome : Yields improved to 75–85% with >95% purity (HPLC).

Case Study: Addressing Apoptosis Mechanism Contradictions

  • Conflict : Some studies report caspase-3 activation, while others suggest caspase-independent pathways.
  • Resolution : Use caspase inhibitors (e.g., Z-VAD-FMK) in viability assays to delineate pathways .

Key Recommendations for Researchers

  • Prioritize substituent engineering to balance lipophilicity and solubility .
  • Leverage hybrid computational-experimental workflows for target validation .
  • Standardize bioassay protocols to mitigate data variability .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
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2-(Piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride

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